Benzenepropanoic acid, 2-bromo-4-iodo-
Description
Benzenepropanoic acid, 2-bromo-4-iodo-, is an organic compound characterized by the presence of both bromine and iodine atoms attached to a benzene ring
Properties
Molecular Formula |
C9H8BrIO2 |
|---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
3-(2-bromo-4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrIO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChI Key |
BSBSZEGQMKZWDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 2-bromo-4-iodo-, typically involves the bromination and iodination of benzenepropanoic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and iodine are introduced to the benzene ring under controlled conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Iodination can be performed using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzenepropanoic acid, 2-bromo-4-iodo-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine and iodine substituents to hydrogen atoms, yielding a simpler benzene derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine or iodine atoms with other functional groups, such as hydroxyl (OH) or amino (NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
Benzenepropanoic acid, 2-bromo-4-iodo-, has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving halogenated aromatic compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of halogenated drugs with enhanced biological activity.
Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as polymers and coatings with specific chemical resistance or conductivity.
Mechanism of Action
The mechanism by which Benzenepropanoic acid, 2-bromo-4-iodo-, exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. For example, the halogen atoms may participate in halogen bonding, enhancing the compound’s ability to interact with specific protein sites or other biomolecules.
Comparison with Similar Compounds
- Benzenepropanoic acid, 2-bromo-4-chloro-
- Benzenepropanoic acid, 2-iodo-4-fluoro-
- Benzenepropanoic acid, 2-chloro-4-iodo-
Comparison: Compared to its analogs, Benzenepropanoic acid, 2-bromo-4-iodo-, is unique due to the specific combination of bromine and iodine atoms. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for specialized applications. The presence of both bromine and iodine can enhance the compound’s ability to participate in halogen bonding and other interactions, potentially leading to unique properties not observed in similar compounds with different halogen substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
